4-[2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy]benzaldehyde
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Overview
Description
4-[2-(1,4-Dioxa-8-azaspiro[45]decan-8-yl)ethoxy]benzaldehyde is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy]benzaldehyde typically involves multiple steps. One common method starts with the preparation of 1,4-Dioxa-8-azaspiro[4.5]decane, which is then reacted with 4-hydroxybenzaldehyde under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like p-toluenesulfonic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated synthesis modules to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
4-[2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: 4-[2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy]benzoic acid.
Reduction: 4-[2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
4-[2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy]benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential as a ligand in receptor studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy]benzaldehyde involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This compound can influence various biochemical pathways, making it a valuable tool in the study of cellular processes and drug development .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A precursor in the synthesis of the target compound.
4-Piperidone ethylene acetal: Another spirocyclic compound with similar structural features.
Uniqueness
4-[2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy]benzaldehyde stands out due to its unique combination of a spirocyclic core and a benzaldehyde moiety. This dual functionality allows it to participate in a broader range of chemical reactions and biological interactions compared to its analogs .
Properties
CAS No. |
646071-49-0 |
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Molecular Formula |
C16H21NO4 |
Molecular Weight |
291.34 g/mol |
IUPAC Name |
4-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy]benzaldehyde |
InChI |
InChI=1S/C16H21NO4/c18-13-14-1-3-15(4-2-14)19-10-9-17-7-5-16(6-8-17)20-11-12-21-16/h1-4,13H,5-12H2 |
InChI Key |
YINGMGPGNMZDMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12OCCO2)CCOC3=CC=C(C=C3)C=O |
Origin of Product |
United States |
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